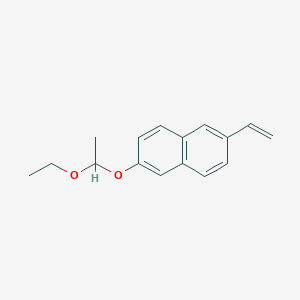

2-Ethenyl-6-(1-ethoxyethoxy)naphthalene

Description

Structure

3D Structure

Properties

CAS No. |

436812-30-5 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

2-ethenyl-6-(1-ethoxyethoxy)naphthalene |

InChI |

InChI=1S/C16H18O2/c1-4-13-6-7-15-11-16(9-8-14(15)10-13)18-12(3)17-5-2/h4,6-12H,1,5H2,2-3H3 |

InChI Key |

XNECRJLMCBHYOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethenyl 6 1 Ethoxyethoxy Naphthalene

Retrosynthetic Analysis of 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene

A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical disconnections involve the formation of the ethenyl group and the installation of the 1-ethoxyethoxy protecting group.

The 1-ethoxyethoxy group is an acetal (B89532), typically used to protect a hydroxyl group. This suggests a primary disconnection to the corresponding alcohol, 6-ethenylnaphthalen-2-ol. The installation of the ethenyl group can be envisioned through several routes, most notably through a palladium-catalyzed cross-coupling reaction or a Wittig-type olefination. This leads to a key intermediate, a 6-hydroxy-2-substituted naphthalene (B1677914) derivative, such as 6-hydroxy-2-naphthaldehyde (B1303687) or a 2-bromo-6-hydroxynaphthalene derivative.

Further disconnection of the naphthalene core itself can be considered. However, functionalized naphthalenes often serve as readily available starting materials. For instance, 6-bromo-2-naphthol (B32079) is a common precursor in organic synthesis. Therefore, a practical retrosynthesis would likely start from a pre-functionalized naphthalene core.

A plausible retrosynthetic pathway is outlined below:

Target: this compound

Disconnect 1 (Protecting Group): Leads to 6-ethenylnaphthalen-2-ol.

Disconnect 2 (Ethenyl Group):

Via cross-coupling: Leads to 6-(1-ethoxyethoxy)-2-bromonaphthalene.

Via olefination: Leads to 6-(1-ethoxyethoxy)-2-naphthaldehyde.

This analysis highlights the importance of strategically timing the introduction of the ethenyl group and the protection of the hydroxyl function.

Strategic Approaches to Naphthalene Core Functionalization for this compound Synthesis

The regioselective functionalization of the naphthalene core is a critical aspect of the synthesis of this compound. The development of methods for the regioselective synthesis of polysubstituted naphthalenes has garnered significant attention due to the prevalence of the naphthalene motif in bioactive compounds. researchgate.netnih.gov

Traditionally, the synthesis of substituted naphthalenes relies on electrophilic aromatic substitution reactions. However, controlling the regioselectivity of these reactions can be challenging and is dependent on the directing effects of existing functional groups. researchgate.netnih.gov More modern and often more selective methods involve transition metal-catalyzed C-H functionalization. anr.frrsc.orgnih.gov These reactions can utilize directing groups to achieve high regioselectivity in the introduction of new functional groups at various positions on the naphthalene ring. anr.frnih.gov

For the synthesis of the target compound, a strategy starting from a pre-functionalized naphthalene derivative is often the most efficient. Commercially available starting materials such as 2-naphthol (B1666908) or 6-bromo-2-naphthol provide a reliable entry point. For example, starting with 6-bromo-2-naphthol, the hydroxyl group can be protected, followed by the introduction of the ethenyl group at the 2-position via a cross-coupling reaction. Alternatively, functional group interconversions can be employed to introduce the necessary handles for subsequent reactions.

Introduction of the Ethenyl Moiety into the Naphthalene Framework

The introduction of the ethenyl group at the 2-position of the naphthalene ring is a key transformation in the synthesis of this compound. Several robust methods are available for this purpose, with palladium-catalyzed cross-coupling reactions and Wittig-type olefinations being among the most common.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Stille, Suzuki, and Heck reactions are particularly well-suited for the introduction of a vinyl group onto an aromatic ring.

In the context of the target molecule, a Stille coupling could be employed between a 2-halonaphthalene derivative (e.g., 2-bromo-6-(1-ethoxyethoxy)naphthalene) and vinyltributyltin. Similarly, a Suzuki coupling would involve the reaction of the same 2-halonaphthalene with a vinylboronic acid or ester. The Heck reaction offers another alternative, reacting the 2-halonaphthalene with ethylene (B1197577) gas under palladium catalysis. Palladium-catalyzed reactions have been successfully used for the derivatization of naphthalenes in various contexts. rsc.orgnih.gov

A general scheme for a palladium-catalyzed vinylation is shown below:

| Reaction Type | Naphthalene Substrate | Vinyl Source | Catalyst/Conditions |

|---|---|---|---|

| Stille Coupling | 2-Bromo-6-(1-ethoxyethoxy)naphthalene | Vinyltributyltin | Pd(PPh₃)₄, Toluene, heat |

| Suzuki Coupling | 2-Bromo-6-(1-ethoxyethoxy)naphthalene | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, base, solvent, heat |

| Heck Coupling | 2-Bromo-6-(1-ethoxyethoxy)naphthalene | Ethylene | Pd(OAc)₂, P(o-tolyl)₃, base, solvent, heat |

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, provide a classic and reliable method for the synthesis of alkenes from carbonyl compounds. nih.gov To apply this strategy to the synthesis of this compound, a precursor containing a carbonyl group at the 2-position is required, namely 6-(1-ethoxyethoxy)-2-naphthaldehyde.

This aldehyde can be reacted with a methylidene phosphorane (generated from a methyltriphenylphosphonium (B96628) halide and a strong base) to yield the desired 2-ethenyl product. This approach is widely used in the synthesis of stilbene (B7821643) and cyanostilbene analogs containing a naphthalene moiety. nih.gov

Installation and Cleavage of the 1-Ethoxyethoxy Protecting Group

Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, allowing for selective transformations elsewhere in the molecule. jocpr.comwikipedia.orgorganic-chemistry.org In the synthesis of the target compound, the hydroxyl group of a 6-hydroxynaphthalene intermediate needs to be protected to prevent unwanted side reactions during the introduction of the ethenyl group.

The 1-ethoxyethoxy (EE) group is an acetal-type protecting group for alcohols. It is installed by reacting the alcohol with ethyl vinyl ether under acidic catalysis. The EE group is stable to a variety of reaction conditions, including those involving organometallic reagents and basic conditions, making it suitable for use during Wittig reactions or certain cross-coupling reactions. youtube.com

The cleavage of the EE group is typically achieved under mild acidic conditions, such as treatment with dilute aqueous acid (e.g., hydrochloric acid or acetic acid). libretexts.org This allows for the deprotection of the hydroxyl group at a later stage in the synthesis without affecting other sensitive functionalities.

The use of protecting groups adds steps to a synthesis (protection and deprotection), but it is often a necessary strategy to achieve the desired outcome in the synthesis of complex molecules. uchicago.eduethz.ch The choice of a specific protecting group depends on its stability towards the reaction conditions employed in subsequent steps and the ease of its selective removal. jocpr.com

The following table summarizes the key aspects of the 1-ethoxyethoxy protecting group:

| Aspect | Description |

|---|---|

| Installation | Reaction of an alcohol with ethyl vinyl ether in the presence of an acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate). |

| Stability | Stable to bases, nucleophiles, and organometallic reagents. |

| Cleavage | Removed under mild acidic conditions (e.g., dilute HCl, acetic acid). libretexts.org |

| Application | Protection of hydroxyl groups during reactions that are incompatible with free alcohols. |

Chemoselective Protection and Deprotection Strategies

The synthesis of this compound necessitates a chemoselective approach to protect the phenolic hydroxyl group of the starting material, 6-hydroxy-2-naphthaldehyde, before the conversion of the aldehyde functionality. The hydroxyl group is more nucleophilic and acidic than the aldehyde, making it susceptible to reaction with various reagents intended for the aldehyde. Therefore, a suitable protecting group is employed to mask the hydroxyl group's reactivity.

The 1-ethoxyethoxy ether, also known as an ethoxyethyl (EE) acetal, is a common and effective protecting group for hydroxyl functions. njchm.comchemicalbook.com The protection is typically achieved by reacting the phenol (B47542) with ethyl vinyl ether in the presence of a catalytic amount of acid. clockss.org This reaction is generally high-yielding and proceeds under mild conditions, ensuring the integrity of the aldehyde group. njchm.com

The mechanism of protection involves the protonation of the ethyl vinyl ether to form a resonance-stabilized carbocation. The phenolic hydroxyl group then acts as a nucleophile, attacking the carbocation to form the 1-ethoxyethoxy ether.

Deprotection: The 1-ethoxyethoxy protecting group is labile under acidic conditions, allowing for its removal to regenerate the hydroxyl group when desired. chemicalbook.com This is typically achieved by treatment with a dilute aqueous acid, such as hydrochloric acid or p-toluenesulfonic acid, in a protic solvent. organic-chemistry.org The stability of the EE group to basic and nucleophilic conditions makes it an ideal choice for subsequent reactions like the Wittig olefination. total-synthesis.com

Stepwise Synthetic Procedures for this compound

The stepwise synthesis of the target compound is outlined below, starting from the commercially available 6-hydroxy-2-naphthaldehyde. chemicalbook.comgoogle.comchemicalbook.com

Step 1: Protection of the Hydroxyl Group

The first step is the protection of the phenolic hydroxyl group of 6-hydroxy-2-naphthaldehyde as a 1-ethoxyethoxy ether.

Reaction: 6-hydroxy-2-naphthaldehyde is dissolved in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Reagent: A slight excess of ethyl vinyl ether is added to the solution.

Catalyst: A catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a trace of concentrated HCl, is introduced to initiate the reaction. clockss.org

Conditions: The reaction is typically stirred at room temperature for a few hours until completion, which can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: The reaction mixture is quenched with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is then dried and concentrated. The resulting crude product, 6-(1-ethoxyethoxy)-2-naphthaldehyde, is purified by column chromatography.

Step 2: Formation of the Ethenyl Group via Wittig Reaction

The second step involves the conversion of the aldehyde group of 6-(1-ethoxyethoxy)-2-naphthaldehyde into an ethenyl (vinyl) group using the Wittig reaction. wikipedia.orglibretexts.org

Wittig Reagent Preparation: The Wittig reagent, methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), is prepared by treating methyltriphenylphosphonium bromide with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent like THF or diethyl ether. masterorganicchemistry.com

Reaction: The solution of 6-(1-ethoxyethoxy)-2-naphthaldehyde is added to the freshly prepared Wittig reagent at a low temperature (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature. numberanalytics.com

Conditions: The reaction is stirred for several hours until the starting aldehyde is consumed.

Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent. The major byproduct of this reaction is triphenylphosphine (B44618) oxide, which can often be removed by crystallization or column chromatography. researchgate.net The final product is this compound.

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

To maximize the yield and efficiency of the synthesis, several reaction parameters can be optimized.

For the Protection Step:

| Parameter | Variation | Effect on Yield and Selectivity |

| Catalyst | Strong acids (e.g., HCl, H2SO4) vs. Mild acids (e.g., PPTS, CSA) | Milder acids are preferred to prevent potential side reactions or degradation of the aldehyde. |

| Solvent | Aprotic solvents (DCM, THF) vs. Protic solvents | Aprotic solvents are generally used to avoid interference with the reaction. |

| Temperature | Room temperature vs. Elevated temperatures | The reaction is typically efficient at room temperature, avoiding the need for heating. |

For the Wittig Reaction:

| Parameter | Variation | Effect on Yield and Selectivity |

| Base | n-BuLi, NaH, KHMDS, KOtBu | The choice of base can influence the reactivity of the ylide and the stereoselectivity of the alkene formation. For non-stabilized ylides like Ph3P=CH2, stronger bases are effective. numberanalytics.comnumberanalytics.com |

| Solvent | THF, Diethyl ether, DMSO | The solvent can affect the solubility of the reagents and the stability of the intermediates. THF is a common choice. numberanalytics.com |

| Temperature | Low temperature (-78 °C) to room temperature | Running the reaction at lower temperatures can sometimes improve selectivity and minimize side reactions. numberanalytics.com |

| Addition Order | Adding aldehyde to ylide vs. ylide to aldehyde | Adding the aldehyde to the pre-formed ylide is the standard procedure to ensure the ylide is readily available for reaction. |

Novel Synthetic Routes and Methodological Innovations for this compound

While the Wittig reaction is a robust method, alternative strategies can be considered for the synthesis of the ethenyl group.

The Heck Reaction:

A notable alternative is the palladium-catalyzed Heck reaction. wikipedia.orgnumberanalytics.com This reaction could be employed if the starting material were a halogenated naphthalene derivative, such as 2-bromo-6-(1-ethoxyethoxy)naphthalene.

Reaction: The aryl halide would be coupled with ethylene gas in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., PPh3), and a base (e.g., triethylamine). youtube.com

Advantages: The Heck reaction can offer good stereoselectivity and functional group tolerance. organic-chemistry.org

Other Olefination Reactions:

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium (B103445) ylide and can be easier to handle. The byproduct, a water-soluble phosphate (B84403) ester, is also easier to remove than triphenylphosphine oxide. libretexts.org

Tebbe or Petasis Olefination: These methods utilize titanium-based reagents and are particularly useful for the methylenation of sterically hindered ketones and aldehydes.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles can make the synthesis more environmentally friendly and sustainable. numberanalytics.com

For the Wittig Reaction:

Solvent-Free or Aqueous Conditions: Some Wittig reactions can be performed under solvent-free conditions by grinding the reactants together, or in aqueous media, which reduces the use of volatile organic compounds (VOCs). gctlc.orggctlc.orgscribd.com

Catalytic Wittig Reaction: Research has focused on developing catalytic versions of the Wittig reaction to reduce the stoichiometric amount of phosphine reagent required, thereby minimizing waste. organic-chemistry.org

Atom Economy: The traditional Wittig reaction has poor atom economy due to the formation of triphenylphosphine oxide as a byproduct. gctlc.org The HWE reaction offers a greener alternative with better atom economy.

General Principles:

Use of Renewable Feedstocks: Investigating the synthesis of the naphthalene core from renewable sources could be a long-term green objective.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations can reduce energy consumption.

Waste Reduction: Choosing synthetic routes that minimize the number of steps and the generation of byproducts is a core principle of green chemistry.

Chemical Reactivity and Reaction Mechanisms of 2 Ethenyl 6 1 Ethoxyethoxy Naphthalene

Reactivity Profile of the Ethenyl Group in 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene

The ethenyl group (-CH=CH₂) of this compound exhibits reactivity characteristic of vinyl aromatic compounds, such as styrene (B11656). The naphthalene (B1677914) ring system, being more electron-rich and reactive than benzene (B151609), influences the reactivity of the vinyl substituent. libretexts.orgmsu.edu Addition reactions to the alkene portion are generally faster than substitution on the aromatic rings. ucalgary.ca

Electrophilic Additions to the Ethenyl Moiety

The double bond of the ethenyl group is an area of high electron density, making it nucleophilic and susceptible to attack by electrophiles. savemyexams.comlibretexts.org This initiates an electrophilic addition reaction, where the π bond is broken, and two new σ bonds are formed. wikipedia.org The mechanism typically proceeds in two steps: initial attack by the electrophile to form a carbocation intermediate, followed by attack of a nucleophile on the carbocation. unacademy.com

The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. wikipedia.orgchemistrysteps.com In the case of this compound, this leads to the formation of a more stable benzylic carbocation, where the positive charge is stabilized by resonance with the naphthalene ring system. ucalgary.ca

Table 1: Examples of Electrophilic Addition Reactions

| Reagent | Product Type | Description |

| HX (e.g., HBr, HCl) | Haloalkane | The reaction follows Markovnikov's rule, with the halogen adding to the more substituted carbon. ucalgary.ca |

| H₂O / H⁺ | Alcohol | Acid-catalyzed hydration results in the formation of a secondary alcohol at the benzylic position. savemyexams.com |

| X₂ (e.g., Br₂, Cl₂) | Dihaloalkane | Addition of a halogen across the double bond yields a vicinal dihalide. savemyexams.com |

| Hg(OAc)₂, H₂O; then NaBH₄ | Alcohol | Oxymercuration-demercuration is a method for Markovnikov hydration that avoids carbocation rearrangements. slideshare.net |

| BH₃·THF; then H₂O₂, NaOH | Alcohol | Hydroboration-oxidation results in the anti-Markovnikov addition of water, yielding a primary alcohol. |

The mechanism for the addition of a hydrogen halide (HX) is illustrative:

The π electrons of the ethenyl double bond attack the electrophilic hydrogen of HX, forming a C-H bond and a stable benzylic carbocation at the carbon adjacent to the naphthalene ring. unacademy.com

The resulting halide ion (X⁻), acting as a nucleophile, attacks the carbocation, forming the final haloalkane product. unacademy.com

Radical Polymerization Mechanisms Involving the Ethenyl Group

Similar to other vinyl aromatic monomers, this compound can undergo free-radical polymerization. This chain reaction consists of three main stages: initiation, propagation, and termination. uomustansiriyah.edu.iq

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photolysis. rsc.org These primary radicals then add to the ethenyl group of a monomer molecule, creating a new, larger radical. Studies on 2-vinylnaphthalene (B1218179) (2VN) have shown it can also act as a thermal initiator itself, exhibiting a greater propensity for thermal polymerization compared to styrene due to the additional resonance stabilization of the resulting radicals. elsevierpure.com

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer. uomustansiriyah.edu.iqyoutube.com

Termination: The growth of polymer chains is halted when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation), resulting in a stable polymer molecule. youtube.com

Table 2: Comparison of Polymerization Rate Constants

| Initiator | Monomer | Observed Rate Constant (k_obs) at 120°C |

| 2-Vinylnaphthalene (2VN) | Styrene | 1.73 x 10⁻⁵ s⁻¹ researchgate.net |

| Benzoyl Peroxide | Styrene | 1.99 x 10⁻⁵ s⁻¹ researchgate.net |

Cycloaddition Reactions (e.g., Diels-Alder) of the Ethenyl Functionality

The ethenyl group attached to the naphthalene system can participate in cycloaddition reactions, which are powerful methods for forming cyclic structures. numberanalytics.com

The most prominent example is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In certain contexts, particularly when the naphthalene ring is suitably activated, the 2-vinylnaphthalene moiety can act as the diene component. However, it is more common for the vinyl group itself to function as the dienophile, reacting with a separate diene. For the Diels-Alder reaction to be efficient, the dienophile is typically substituted with electron-withdrawing groups, which is not the case for this compound. libretexts.org

Vinylnaphthalene derivatives are also known to participate in 1,3-dipolar cycloaddition reactions. For example, the reaction of 2-vinylnaphthalene with a nitrile oxide (generated in situ) can produce isoxazoline (B3343090) derivatives. mdpi.com These reactions are valuable for the synthesis of five-membered heterocyclic rings.

Table 3: Examples of Cycloaddition Reactions

| Reaction Type | Reactant Partner | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline mdpi.com |

| [2+2] Cycloaddition | Ketene | Cyclobutanone (less common) stackexchange.com |

Transformations Involving the 1-Ethoxyethoxy Group of this compound

The 1-ethoxyethoxy group is an acetaldehyde (B116499) ethyl acetal (B89532). Acetals are primarily used as protecting groups for alcohols because they are stable in neutral to strongly basic environments and toward many oxidizing and reducing agents. libretexts.orglibretexts.org Their key reactive feature is their lability under acidic conditions. beilstein-journals.orgfiveable.me

Hydrolysis and Related Cleavage Reactions of the Acetal Protecting Group

The primary reaction of the 1-ethoxyethoxy group is acid-catalyzed hydrolysis, which regenerates the original hydroxyl group (in this case, a naphthol) along with acetaldehyde and ethanol (B145695). organicchemistrytutor.com The reaction is reversible, and the cleavage is typically driven to completion by the presence of excess water. chem-station.com

The mechanism of acid-catalyzed acetal hydrolysis involves several steps:

Protonation: One of the acetal oxygen atoms is protonated by an acid catalyst, which turns the ethoxy group into a good leaving group (ethanol). chemistrysteps.compearson.com

Loss of Leaving Group: The protonated ethoxy group departs as a neutral ethanol molecule, leading to the formation of a resonance-stabilized oxonium ion. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. pearson.com

Deprotonation: A proton is transferred from the newly added water moiety to a base (like water), forming a hemiacetal intermediate.

Repeat and Release: The process of protonation, loss of a leaving group (the second alcohol moiety), nucleophilic attack by water, and deprotonation repeats to yield the final carbonyl compound (in this case, regenerating the naphthol) and another molecule of ethanol. chemistrysteps.com

The rate of hydrolysis is highly dependent on the pH of the solution; acetals are stable under basic conditions but hydrolyze rapidly in acidic media. researchgate.net

Table 4: Conditions for Acetal Cleavage

| Reagent | Conditions | Description |

| Aqueous Acid (e.g., HCl, H₂SO₄, AcOH) | Mild heating or room temperature | Standard method for deprotection. organicchemistrytutor.com |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | CH₂Cl₂/H₂O | Mild acidic conditions suitable for sensitive substrates. |

| Amberlyst H-15 | Methanol | Solid-phase acid catalyst, allowing for easy workup. vanderbilt.edu |

| Lewis Acids (e.g., TMSOTf) | Aprotic solvent | Can be used for cleavage under non-aqueous conditions. chem-station.com |

Transacetalization and Exchange Reactions

Under anhydrous acidic conditions, the 1-ethoxyethoxy group can undergo transacetalization. This is an exchange reaction where the acetal reacts with a different alcohol or diol to form a new acetal. libretexts.org The reaction is an equilibrium process, and it can be driven towards the desired product by using a large excess of the new alcohol or by removing the displaced alcohol (ethanol) from the reaction mixture. chem-station.com

This reaction is particularly useful for changing one type of acetal protecting group to another without going through the deprotection-protection sequence. For example, reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst would lead to the formation of a cyclic acetal (a 1,3-dioxolane).

The mechanism is similar to the initial steps of hydrolysis, but instead of water, another alcohol molecule acts as the nucleophile to intercept the intermediate oxonium ion.

Electrophilic Aromatic Substitution on the Naphthalene Core of this compound

The naphthalene core of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the 1-ethoxyethoxy and ethenyl substituents. The 1-ethoxyethoxy group, being an ether derivative, is a strong activating group, while the ethenyl group is a weaker activator. Both groups are ortho, para-directing.

In substituted naphthalenes, electrophilic attack is generally favored on the ring bearing the activating substituent. For 2,6-disubstituted naphthalenes, the regioselectivity of the substitution is determined by the combined directing effects of both groups. The 1-ethoxyethoxy group at the 6-position will direct incoming electrophiles to the 5 and 7-positions (ortho) and the 1-position (para). The ethenyl group at the 2-position will direct electrophiles to the 1 and 3-positions (ortho) and the 6-position (para), which is already substituted.

Considering the stronger activating effect of the 1-ethoxyethoxy group, electrophilic substitution is most likely to occur at the positions most strongly activated by this group, which are the 5 and 1-positions. Steric hindrance from the peri-hydrogen at the 8-position may disfavor substitution at the 7-position. Therefore, a mixture of products is expected, with the major isomers likely resulting from substitution at the 1 and 5-positions. The exact ratio of these products would depend on the specific electrophile and reaction conditions, such as temperature and solvent.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Directing Influence of 6-(1-ethoxyethoxy) group | Directing Influence of 2-Ethenyl group | Predicted Outcome |

| 1 | Para (Activating) | Ortho (Activating) | Major Product |

| 3 | Meta (Deactivating) | Ortho (Activating) | Minor Product |

| 4 | Meta (Deactivating) | Meta (Deactivating) | Unlikely |

| 5 | Ortho (Activating) | Meta (Deactivating) | Major Product |

| 7 | Ortho (Activating) | Meta (Deactivating) | Minor Product (sterically hindered) |

| 8 | Meta (Deactivating) | Meta (Deactivating) | Unlikely |

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, Friedel-Crafts acylation, and sulfonation. It is important to note that the acidic conditions of some of these reactions, particularly sulfonation and some Friedel-Crafts reactions, could lead to the cleavage of the 1-ethoxyethoxy protecting group.

Nucleophilic Aromatic Substitution on the Naphthalene Core of this compound

Nucleophilic aromatic substitution (SNAr) on the naphthalene core of this compound is generally not favored. The SNAr mechanism requires the presence of strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. The substituents present on the molecule, the 1-ethoxyethoxy and ethenyl groups, are both electron-donating. This electron-rich nature of the naphthalene system makes it resistant to attack by nucleophiles.

For a nucleophilic aromatic substitution to occur, a leaving group, such as a halide, would need to be present on the ring, and the reaction would still require harsh conditions with little chance of success due to the lack of activation. Therefore, this class of reactions is not a viable pathway for the functionalization of this compound.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound will primarily involve the ethenyl group and the naphthalene core.

Oxidation:

The ethenyl group is susceptible to various oxidation reactions.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, 2-(oxiran-2-yl)-6-(1-ethoxyethoxy)naphthalene.

Ozonolysis: Reaction with ozone, followed by a reductive or oxidative workup, would cleave the double bond. A reductive workup (e.g., with dimethyl sulfide) would yield 6-(1-ethoxyethoxy)naphthalene-2-carbaldehyde, while an oxidative workup (e.g., with hydrogen peroxide) would produce 6-(1-ethoxyethoxy)naphthalene-2-carboxylic acid.

Dihydroxylation: Reaction with osmium tetroxide or cold, dilute potassium permanganate (B83412) would result in the formation of the corresponding diol, 1-(6-(1-ethoxyethoxy)naphthalen-2-yl)ethane-1,2-diol.

The naphthalene core is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the degradation of the aromatic system. The 1-ethoxyethoxy group is an acetal and is generally stable to basic and neutral oxidizing conditions but can be cleaved under acidic oxidizing conditions.

Reduction:

The primary site for reduction is the ethenyl group.

Catalytic Hydrogenation: The ethenyl group can be selectively reduced to an ethyl group by catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to yield 2-ethyl-6-(1-ethoxyethoxy)naphthalene. Under more forcing conditions (higher pressure and temperature), the naphthalene ring can also be reduced.

The naphthalene core can be reduced under specific conditions, such as with sodium in liquid ammonia (B1221849) (Birch reduction), which would lead to a non-aromatic diene product. The 1-ethoxyethoxy group is stable to most reducing agents.

Table 2: Summary of Potential Oxidation and Reduction Reactions

| Reaction | Reagent(s) | Functional Group Targeted | Expected Product |

| Epoxidation | m-CPBA | Ethenyl | 2-(Oxiran-2-yl)-6-(1-ethoxyethoxy)naphthalene |

| Ozonolysis (Reductive Workup) | 1. O32. DMS | Ethenyl | 6-(1-ethoxyethoxy)naphthalene-2-carbaldehyde |

| Dihydroxylation | OsO4, NMO | Ethenyl | 1-(6-(1-ethoxyethoxy)naphthalen-2-yl)ethane-1,2-diol |

| Catalytic Hydrogenation | H2, Pd/C | Ethenyl | 2-Ethyl-6-(1-ethoxyethoxy)naphthalene |

Metal-Catalyzed Transformations of this compound

For cross-coupling reactions to occur at the naphthalene core, a suitable leaving group, typically a halide (Br, I) or a triflate, would need to be introduced onto the ring first. Assuming such a derivative is prepared, various palladium-catalyzed cross-coupling reactions could be employed for carbon-carbon and carbon-heteroatom bond formation.

Suzuki Coupling: A bromo- or iodo-derivative of this compound could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Reaction: While the molecule itself contains a vinyl group, a halogenated derivative could react with another alkene in a Heck reaction to form a new substituted alkene.

Sonogashira Coupling: A halogenated derivative could be coupled with a terminal alkyne using a palladium and copper co-catalyst system to introduce an alkynyl substituent.

These reactions would proceed via the standard catalytic cycles of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

The ethenyl group of this compound can participate in olefin metathesis reactions, which are powerful tools for the formation of new carbon-carbon double bonds. These reactions are typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts.

Cross-Metathesis: The compound can react with another olefin in a cross-metathesis reaction to generate a new, substituted alkene. The stereoselectivity (E/Z) of the newly formed double bond would depend on the catalyst and the reaction partner.

Ring-Closing Metathesis (RCM): If a second alkene functionality were introduced into the molecule, an intramolecular RCM could be used to form a new ring.

The success of these reactions would depend on the choice of catalyst and reaction conditions to avoid potential side reactions.

Mechanistic Elucidation of Key Transformations of this compound

The chemical reactivity of this compound is primarily dictated by its three key functional components: the acetal (1-ethoxyethoxy) protecting group, the ethenyl (vinyl) group, and the naphthalene aromatic system. The mechanistic pathways of transformations involving each of these moieties are well-established in organic chemistry and are detailed below.

Deprotection of the 1-Ethoxyethoxy Group

The 1-ethoxyethoxy group serves as a protecting group for a hydroxyl functionality on the naphthalene ring. Its removal, or deprotection, is typically achieved through acid-catalyzed hydrolysis to regenerate the corresponding naphthol. This reaction is reversible, and the use of an acetal as a protecting group is effective in basic conditions. chemistrysteps.com

Table 1: Key Steps in the Acid-Catalyzed Deprotection of the 1-Ethoxyethoxy Group

| Step | Description |

| 1 | Protonation of an acetal oxygen by an acid catalyst. |

| 2 | Cleavage of the C-O bond to form a resonance-stabilized carbocation (oxonium ion) and release an alcohol molecule. |

| 3 | Nucleophilic attack by a water molecule on the carbocation. |

| 4 | Deprotonation to form a hemiacetal intermediate. |

| 5 | Protonation of the second alkoxy group of the hemiacetal. |

| 6 | Elimination of a second alcohol molecule to form a protonated carbonyl group. |

| 7 | Deprotonation to yield the final naphthol product. |

Reactions of the Ethenyl Group

The ethenyl (vinyl) group attached to the naphthalene ring is susceptible to a variety of addition reactions, including hydrogenation, oxidation, and polymerization.

Catalytic Hydrogenation

The catalytic hydrogenation of the ethenyl group in this compound results in the formation of the corresponding ethyl derivative. This reaction is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org The reaction is exothermic and proceeds because the resulting alkane is more stable than the alkene. libretexts.org

The mechanism of catalytic hydrogenation is heterogeneous, occurring on the surface of the metal catalyst. libretexts.org Initially, both the alkene and molecular hydrogen are adsorbed onto the catalyst surface. libretexts.org This process weakens the H-H bond in hydrogen and the π-bond in the alkene. libretexts.org The reaction then proceeds by the sequential transfer of two hydrogen atoms from the metal surface to the two carbons of the double bond. libretexts.org This addition of hydrogen atoms occurs on the same side of the double bond, a process known as syn-addition. libretexts.orgkhanacademy.org

Oxidation

The vinyl group can undergo oxidative cleavage to yield various products depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the double bond to form a carboxylic acid. researchgate.netnih.gov The mechanism of permanganate oxidation of alkenes is complex and can proceed through different pathways. A common mechanism involves the formation of a cyclic manganate (B1198562) ester intermediate, which then undergoes further reactions to cleave the carbon-carbon bond. Under certain conditions, the reaction may involve radical intermediates. researchgate.net

Polymerization

Vinylnaphthalene, a structurally related compound, is known to undergo polymerization. nih.gov The ethenyl group in this compound can similarly participate in polymerization reactions, typically through a free-radical mechanism. This process is initiated by a radical initiator, which adds to the vinyl group to form a new radical. This radical can then add to another monomer molecule, propagating the polymer chain. The polymerization terminates when two radicals combine or disproportionate.

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system is more reactive towards electrophilic substitution than benzene due to the lower loss of resonance energy in forming the carbocation intermediate. libretexts.org Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can occur on the naphthalene core of this compound. numberanalytics.com

The mechanism of electrophilic aromatic substitution on naphthalene involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. numberanalytics.com This is typically the rate-determining step. A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. numberanalytics.com

For naphthalene, electrophilic attack is kinetically favored at the 1-position (α-position) over the 2-position (β-position). libretexts.orgonlineorganicchemistrytutor.comscribd.com This preference is due to the greater stability of the carbocation intermediate formed upon attack at the α-position, which has more resonance structures that preserve one of the aromatic rings as a fully benzenoid system. libretexts.orgstackexchange.com However, the regioselectivity can be influenced by reaction conditions, such as temperature and solvent, as seen in the sulfonation of naphthalene. libretexts.orgscribd.com The existing substituents on the naphthalene ring, the ethenyl and the 1-ethoxyethoxy groups, will also direct the position of further electrophilic attack.

Table 2: Comparison of Intermediates in Electrophilic Attack on Naphthalene

| Position of Attack | Number of Resonance Structures Preserving one Benzene Ring | Relative Stability of Intermediate |

| 1-position (α) | Two | More stable |

| 2-position (β) | One | Less stable |

Derivatization and Functionalization Strategies for 2 Ethenyl 6 1 Ethoxyethoxy Naphthalene

Synthesis of Novel Analogs and Derivatives of 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene

The synthesis of novel analogs of this compound can be approached by modifying its core structure, either by introducing substituents onto the naphthalene (B1677914) ring or by altering the nature of the protecting group. A common precursor for such syntheses is 6-hydroxy-2-acetylnaphthalene. The hydroxyl group can be protected with ethyl vinyl ether to form the 1-ethoxyethoxy acetal (B89532), followed by conversion of the acetyl group to an ethenyl group, for instance, via a Wittig reaction. lumenlearning.comlibretexts.orgmasterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Analogs can be synthesized by employing different starting materials. For example, using substituted 6-hydroxynaphthaldehydes would allow for the introduction of a variety of functional groups on the naphthalene scaffold prior to the formation of the ethenyl and ethoxyethoxy moieties.

The following table illustrates potential synthetic routes to key intermediates and analogs:

| Starting Material | Reagents | Product | Purpose |

| 6-hydroxy-2-acetylnaphthalene | 1. Ethyl vinyl ether, cat. acid2. Ph3PCH3Br, n-BuLi | This compound | Synthesis of the parent compound |

| 6-Methoxy-2-naphthaldehyde | 1. Ph3PCH3Br, n-BuLi | 6-Methoxy-2-vinylnaphthalene | Methoxy-substituted analog |

| 6-Bromo-2-naphthaldehyde | 1. Ph3PCH3Br, n-BuLi | 6-Bromo-2-vinylnaphthalene | Halogenated analog for cross-coupling |

| 6-Hydroxy-2-naphthaldehyde (B1303687) | 1. Isopropyl vinyl ether, cat. acid2. Ph3PCH3Br, n-BuLi | 2-Ethenyl-6-(1-isopropoxyethoxy)naphthalene | Analog with a different acetal group |

This table presents plausible synthetic pathways for the generation of this compound and its analogs, based on established organic synthesis methodologies.

Furthermore, deprotection of the acetal group under mild acidic conditions would yield 6-ethenyl-2-naphthol, a key intermediate that can be re-protected with a variety of other protecting groups or used in further functionalization reactions. rsc.orgnih.govresearchgate.netorganic-chemistry.orgresearchgate.net

Selective Chemical Modifications of the Ethenyl Moiety for Advanced Materials

The ethenyl (vinyl) group is a highly versatile functional handle for a multitude of chemical transformations, making it a prime target for modification. These modifications can lead to the development of advanced materials with unique properties.

One of the most significant reactions of the ethenyl group is polymerization. 2-Ethenylnaphthalene, a closely related compound, can undergo polymerization to form poly(2-vinylnaphthalene), a polymer with interesting photophysical properties. chemicalbook.comsigmaaldrich.com Similarly, this compound could be polymerized to create a functional polymer, which can be further modified after polymerization.

Other important reactions involving the ethenyl group include:

Hydrogenation: Catalytic hydrogenation of the ethenyl group would yield the corresponding ethyl derivative, enhancing the stability of the molecule by removing the reactive double bond.

Epoxidation: Treatment with an epoxidizing agent, such as a peroxy acid, would convert the ethenyl group into an epoxide. whiterose.ac.uknih.govorganic-chemistry.orgresearchgate.net This epoxide is a valuable intermediate for the synthesis of diols and other derivatives.

Hydroboration-Oxidation: This two-step reaction sequence would convert the ethenyl group into a primary alcohol, providing an anti-Markovnikov addition product. wikipedia.orgyoutube.comwvu.eduorganic-chemistry.orgmasterorganicchemistry.com

Diels-Alder Reaction: The ethenyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic systems. acs.orgnih.govacs.orgproquest.com

The table below summarizes some of these selective modifications:

| Reaction | Reagents | Product Functional Group | Potential Application |

| Polymerization | Radical or coordination initiator | Polymer backbone | Photoactive polymers, functional materials |

| Hydrogenation | H2, Pd/C | Ethyl group | Increased photostability |

| Epoxidation | m-CPBA | Epoxide | Intermediate for further synthesis |

| Hydroboration-Oxidation | 1. BH3·THF2. H2O2, NaOH | Primary alcohol | Introduction of a hydroxyl group |

| Heck Reaction | Aryl halide, Pd catalyst, base | Substituted alkene | C-C bond formation, synthesis of complex molecules organic-chemistry.orgwikipedia.orgrsc.orgyoutube.com |

This table outlines key chemical transformations of the ethenyl group in this compound and their potential utility in materials science and organic synthesis.

Derivatization of the Naphthalene Scaffold for Structure-Activity Relationship Studies

The naphthalene ring system is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the molecule's properties. wordpress.comyoutube.compearson.compearson.comstackexchange.com The directing effects of the existing substituents (the ethenyl and the protected hydroxyl group) will influence the position of the incoming electrophile. The 6-alkoxy group is an ortho-, para-director, while the 2-ethenyl group is also generally ortho-, para-directing.

Key derivatization reactions of the naphthalene scaffold include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, providing a handle for further functionalization.

Halogenation: Introduction of halogen atoms (Br, Cl, I), which can serve as points for cross-coupling reactions to build more complex molecules.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups to modify the steric and electronic properties of the naphthalene core.

Sulfonation: Introduction of a sulfonic acid group, which can enhance water solubility or serve as a synthetic handle. wordpress.com

The regioselectivity of these reactions would need to be determined empirically, but predictions can be made based on the combined directing effects of the existing groups.

| Reaction | Reagents | Potential Product(s) | Purpose |

| Nitration | HNO3, H2SO4 | Nitro-substituted derivative | Synthesis of amino-functionalized analogs |

| Bromination | Br2, FeBr3 | Bromo-substituted derivative | Precursor for cross-coupling reactions |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acyl-substituted derivative | Modification of electronic properties |

| Sulfonation | Fuming H2SO4 | Sulfonic acid derivative | Increased aqueous solubility |

This table provides an overview of potential electrophilic aromatic substitution reactions on the naphthalene core of this compound for structure-activity relationship studies.

Post-Synthetic Functionalization of this compound-Derived Polymers

Polymers synthesized from this compound would possess pendant naphthalene moieties that can be chemically modified after polymerization. This post-synthetic functionalization approach allows for the creation of a library of polymers with diverse functionalities from a single parent polymer.

A key strategy would be the deprotection of the 1-ethoxyethoxy group under acidic conditions to reveal the free hydroxyl group. This phenolic hydroxyl group can then be subjected to a variety of reactions, including:

Esterification: Reaction with acyl chlorides or carboxylic acids to introduce ester functionalities.

Etherification: Reaction with alkyl halides to introduce new ether linkages.

Click Chemistry: Modification of the hydroxyl group to an azide (B81097) or alkyne for subsequent use in click chemistry reactions.

The polymer backbone itself could also be functionalized, for example, by partial hydrogenation of the backbone to alter its physical properties.

| Polymer Functional Group | Reagents for Modification | New Functional Group | Potential Application of Modified Polymer |

| Pendant -O-(1-ethoxyethoxy)naphthalene | Mild acid | Pendant -OH | Precursor for further functionalization |

| Pendant -OH | Acyl chloride, base | Ester | Altered solubility and thermal properties |

| Pendant -OH | Alkyl bromide, base | Ether | Modified hydrophobicity |

| Polymer backbone | H2, catalyst | Partially saturated backbone | Improved processability |

This table illustrates the post-synthetic modification strategies for polymers derived from this compound, enabling the creation of functional materials with tunable properties.

Incorporation of this compound into Complex Molecular Architectures

The unique combination of functional groups in this compound makes it a valuable building block for the construction of complex molecular architectures.

The ethenyl group can participate in various carbon-carbon bond-forming reactions. For example, it can be used in Heck coupling reactions with aryl halides to create extended conjugated systems. organic-chemistry.orgwikipedia.orgyoutube.com Alternatively, the ethenyl group can be converted to a boronic ester via hydroboration, which can then be used in Suzuki cross-coupling reactions.

After deprotection, the phenolic hydroxyl group can be used to link the molecule to other structures through ester or ether linkages. This could be used to synthesize dendrimers, macrocycles, or other supramolecular assemblies.

The naphthalene unit itself can serve as a rigid scaffold, providing a defined spatial arrangement for the appended functional groups. This is particularly useful in the design of molecular sensors, liquid crystals, and organic electronic materials.

| Reaction Type | Key Functional Group | Resulting Structure | Potential Application Area |

| Heck Coupling | Ethenyl | Stilbene-like structures | Organic electronics, fluorescent probes |

| Suzuki Coupling (after hydroboration) | Ethenyl -> Boronic ester | Biaryl structures | Pharmaceuticals, advanced materials |

| Esterification/Etherification | Hydroxyl (after deprotection) | Dendrimers, macrocycles | Supramolecular chemistry, drug delivery |

| Coordination Chemistry | Hydroxyl (after deprotection) | Metal-organic frameworks (MOFs) | Gas storage, catalysis |

This table highlights the potential of this compound as a building block for the synthesis of complex and functional molecular architectures through various coupling and derivatization strategies.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene, a suite of 1D and 2D NMR experiments would be employed to assign every proton and carbon signal and to establish connectivity.

1D NMR (¹H and ¹³C):

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the protons of the ethenyl (vinyl) group, and the protons of the 1-ethoxyethoxy side chain. The aromatic region (typically 7.0-8.0 ppm) would display a complex pattern of coupled signals corresponding to the six protons on the substituted naphthalene core. The vinyl group would exhibit a characteristic set of signals: a doublet of doublets for the proton on the carbon attached to the ring, and two distinct signals for the terminal geminal protons. The 1-ethoxyethoxy group would show a quartet and a triplet for the ethyl group, a quartet for the methine proton adjacent to two oxygens, and a doublet for the methyl group of that same chiral center.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon environment. The naphthalene ring would produce ten signals in the aromatic region (approximately 110-150 ppm), with carbons bearing substituents showing different chemical shifts. The vinyl group carbons would appear around 115-140 ppm. The acetal (B89532) carbon (O-CH-O) is expected at a characteristic downfield shift of about 95-105 ppm, while the other aliphatic carbons of the ethoxyethoxy group would be found in the upfield region (15-70 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~7.7 | ~128 |

| 3 | ~7.5 | ~126 |

| 4 | ~7.8 | ~129 |

| 5 | ~7.3 | ~118 |

| 7 | ~7.2 | ~108 |

| 8 | ~7.8 | ~129 |

| Ethenyl-α | ~6.8 | ~136 |

| Ethenyl-β (trans) | ~5.8 | ~115 |

| Ethenyl-β (cis) | ~5.3 | ~115 |

| Ethoxyethoxy-CH | ~5.5 | ~100 |

| Ethoxyethoxy-CH₃ | ~1.5 | ~20 |

| Ethoxyethoxy-OCH₂ | ~3.6 | ~62 |

| Ethoxyethoxy-OCH₂CH₃ | ~1.2 | ~15 |

2D NMR Techniques:

To definitively assign these signals and piece together the molecular structure, several 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. It would be used to trace the connectivity of the protons on the naphthalene ring, identifying adjacent protons. It would also confirm the coupling between the vinyl protons and the protons within the ethyl group of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of most protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the placement of substituents and connecting different spin systems. Key HMBC correlations would be expected between the acetal methine proton (O-CH-O) and the C6 carbon of the naphthalene ring, confirming the position of the ethoxyethoxy group. Correlations between the vinyl protons and the C2 carbon would similarly confirm the location of the ethenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. NOESY data can provide insights into the preferred conformation of the flexible 1-ethoxyethoxy side chain relative to the rigid naphthalene ring system.

While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) is a powerful technique for characterizing materials derived from this compound, such as polymers or crystalline solids. For instance, if the ethenyl group is used for polymerization, ssNMR could provide valuable information about the structure and dynamics of the resulting polymer.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of solid samples. These spectra can reveal information about the polymer tacticity, conformational ordering, and the presence of different crystalline and amorphous domains. Furthermore, advanced ssNMR experiments can probe the mobility of different parts of the polymer, such as the naphthalene side chains versus the polymer backbone, providing insights into the material's physical properties.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. The molecular formula of the compound is C₁₆H₁₈O₂. The calculated exact mass for this formula allows for its unambiguous confirmation, distinguishing it from other compounds with the same nominal mass.

Molecular Formula: C₁₆H₁₈O₂

Calculated Monoisotopic Mass: 242.1307 g/mol

An experimentally determined mass that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable clues about the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted. The acetal linkage is particularly susceptible to cleavage.

Predicted Key Fragments in Mass Spectrometry

| m/z (Predicted) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 197.0966 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical from the side chain. |

| 169.0653 | [M - C₄H₉O₂]⁺ | Cleavage of the entire ethoxyethoxy group, leaving the 2-ethenyl-6-hydroxynaphthalene cation. |

| 154.0783 | [C₁₂H₁₀]⁺ | Loss of the entire side chain and rearrangement to form the 2-vinylnaphthalene (B1218179) radical cation. |

| 141.0704 | [C₁₁H₉]⁺ | Loss of the ethoxyethoxy group and a subsequent loss of CO from the resulting phenol (B47542). |

| 73.0602 | [C₄H₉O]⁺ | The 1-ethoxyethyl cation, a characteristic fragment of the side chain. |

The fragmentation pattern, particularly the presence of a fragment corresponding to the loss of the entire ethoxyethoxy group to yield a 2-ethenyl-6-oxynaphthalene cation, would strongly support the proposed connectivity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: In the IR spectrum of this compound, strong absorptions are expected for the C-O bonds of the ether and acetal functionalities, typically in the 1050-1250 cm⁻¹ region. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching of the naphthalene ring would be observed in the 1450-1600 cm⁻¹ range. The vinyl group would show a characteristic C=C stretch around 1630 cm⁻¹ and C-H out-of-plane bending vibrations around 910 and 990 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the naphthalene ring and the ethenyl group are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the aromatic ring system would also be prominent.

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key functional groups and the aromatic core.

Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050-3100 | Medium/Strong |

| Aliphatic C-H | Stretching | 2850-2980 | Medium-Strong/Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium-Strong/Strong |

| Ethenyl C=C | Stretching | ~1630 | Medium/Strong |

| Acetal/Ether C-O | Stretching | 1050-1250 | Strong/Medium |

| Ethenyl C-H | Out-of-plane bend | 910-990 | Strong/Weak |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method could be applied to a suitable crystalline derivative of this compound to unambiguously determine its absolute stereochemistry and solid-state conformation.

The process would involve growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays contains information about the electron density distribution within the crystal, which can be mathematically reconstructed to generate a model of the molecular structure.

A hypothetical data table for a crystalline derivative of this compound, if analyzed, would resemble the following:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.78 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.150 |

| R-factor | 0.045 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary example of such a technique. If this compound possesses a chiral center—which would be the case due to the acetal group at the 6-position—it would exist as a pair of enantiomers.

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference as a function of wavelength. The sign and magnitude of the CD signals (known as Cotton effects) are characteristic of the absolute configuration of the enantiomers and can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Studies on other naphthalene derivatives have utilized chiroptical methods like Magnetic Circular Dichroism (MCD) to investigate their electronic transitions. MCD spectra are sensitive to the substitution pattern on the naphthalene core, which alters the symmetry and energy of the molecular orbitals. For instance, the position and nature of substituents can significantly affect the sign and intensity of the B terms in the MCD spectrum, providing insights into the electronic structure.

For a hypothetical chiral sample of this compound, a CD spectrum might exhibit Cotton effects corresponding to the π-π* transitions of the naphthalene chromophore. The data could be presented as follows:

| Transition | Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| ¹Lₐ | 280 | +2.5 |

| ¹Lₑ | 310 | -1.8 |

| ¹Bₑ | 230 | +15.0 |

The enantiomeric excess could then be calculated by comparing the observed CD signal of the sample to that of a pure enantiomer.

Theoretical and Computational Chemistry Studies of 2 Ethenyl 6 1 Ethoxyethoxy Naphthalene

Quantum Chemical Calculations of Electronic Structure and Frontier Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene, methods like Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to determine its electronic structure. A key focus of these calculations would be the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. samipubco.com For naphthalene (B1677914) derivatives, the distribution of these frontier orbitals is heavily influenced by the nature and position of substituents on the naphthalene core. The ethoxyethoxy and ethenyl groups would be expected to modulate the electron density distribution across the aromatic system.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 4.55 |

Note: This data is illustrative and not based on actual experimental or computational results.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. ssrn.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be performed to optimize the molecular geometry. ssrn.com This process finds the lowest energy conformation of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. The stability of different conformers, particularly concerning the flexible 1-ethoxyethoxy group, could be assessed by comparing their calculated energies. eurjchem.com The planarity of the naphthalene ring system and the orientation of the substituent groups are critical aspects that DFT can elucidate.

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling can be employed to explore the potential chemical reactions that this compound might undergo. By mapping the potential energy surface, researchers can identify the most likely reaction pathways. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate. Calculating the activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. For instance, the reactivity of the ethenyl group in electrophilic addition reactions could be modeled to predict reaction outcomes and regioselectivity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations would reveal the conformational flexibility of the 1-ethoxyethoxy side chain and how it interacts with its environment, such as a solvent or another molecule. nih.gov These simulations can provide insights into the intermolecular forces at play, including van der Waals interactions and potential hydrogen bonding. researchgate.net Understanding these interactions is crucial for predicting the macroscopic properties of the compound, such as its solubility and how it might interact with biological targets. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT and Time-Dependent DFT (TD-DFT) can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. samipubco.comssrn.com The calculated ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule and the assignment of experimental spectra. nih.gov Similarly, predicted IR spectra can help identify characteristic vibrational modes associated with its functional groups.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 128.5 |

| C2 | 135.2 |

| C3 | 126.0 |

| C4 | 129.1 |

| C4a | 133.8 |

| C5 | 127.3 |

| C6 | 155.4 |

| C7 | 118.9 |

| C8 | 129.8 |

| C8a | 130.5 |

Note: This data is illustrative and not based on actual experimental or computational results.

In Silico Design of Novel Derivatives with Tailored Reactivity

In silico design involves using computational tools to create new molecules with desired properties. Starting with the this compound scaffold, new derivatives could be designed by modifying the substituent groups. For example, introducing electron-withdrawing or electron-donating groups at different positions on the naphthalene ring could systematically alter the molecule's electronic properties and, consequently, its reactivity. ijpsjournal.com Computational screening of these virtual compounds would allow for the efficient identification of candidates with enhanced or specific reactivity profiles before undertaking their chemical synthesis. ijpsjournal.com

QSAR/QSPR Approaches for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For a set of derivatives of this compound, QSAR/QSPR studies would involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). These descriptors would then be used to build a mathematical model that can predict the reactivity or other properties of new, untested derivatives. This approach is widely used in drug discovery and materials science to guide the design of new compounds with optimized characteristics. ijpsjournal.com

Applications As a Monomer and Building Block in Materials Science

Integration of 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene into Functional Organic Frameworks

No published research could be identified that describes the integration of this compound into functional organic frameworks (FOFs), including metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Development of Hybrid Materials Incorporating this compound Derivatives

There are no research findings available that detail the development of hybrid materials that incorporate derivatives of this compound.

Controlled Polymerization Techniques for this compound

No studies have been published on the application of controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, or living anionic or cationic polymerizations, to this compound.

Future Directions and Emerging Research Perspectives

Unexplored Reactivity Patterns of 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene

The dual functionality of this compound—the vinyl group and the protected phenol (B47542)—offers a rich landscape for investigating novel reactivity. The vinyl group, an electron-rich olefin attached to the naphthalene (B1677914) system, is a prime candidate for a variety of addition and cycloaddition reactions. Future research could delve into unconventional hydrofunctionalization reactions, exploring the regioselectivity and stereoselectivity of adding diverse fragments across the double bond.

Moreover, the electronic properties of the naphthalene ring, influenced by the 6-(1-ethoxyethoxy) substituent, could lead to unique outcomes in reactions such as dearomatization, which is a powerful strategy for building complex three-dimensional structures from flat aromatic precursors. acs.org The interplay between the reactivity of the vinyl group and the potential for dearomatization of the naphthalene core is a largely unexplored area that could yield novel molecular architectures.

The 1-ethoxyethoxy group, while primarily a protecting group, could also be explored for its influence on the reactivity of the naphthalene system. Its steric bulk and electronic effects might direct reactions to specific positions on the aromatic rings, offering a handle for regiocontrolled functionalization.

Potential for Catalytic Transformations Involving this compound

The vinylnaphthalene moiety is an excellent substrate for a multitude of catalytic transformations. Asymmetric catalysis, in particular, stands out as a promising area. For instance, enantioselective hydroarylation, employing a dual catalytic system of copper(I) hydride and palladium, could be used to synthesize chiral 1,1-diarylalkanes from this compound. nih.govacs.orgmit.edu Similarly, asymmetric hydrogenation of the vinyl group, potentially followed by hydrogenation of the aromatic ring using cooperative homogeneous and heterogeneous catalysis, could produce chiral cyclohexane (B81311) derivatives. nih.gov

Furthermore, copper-catalyzed asymmetric radical carbocyanation represents another exciting avenue, allowing for the introduction of both a cyano group and an acyl or alkyl fragment across the double bond, leading to the synthesis of valuable chiral nitriles. acs.org The development of novel catalyst systems that can selectively transform the vinyl group in the presence of the acetal (B89532) protecting group, or even effect a tandem deprotection-reaction sequence, would be a significant contribution to synthetic methodology. The selective dehydrosilylation of the vinyl group could also be explored to synthesize versatile vinylsilane intermediates. acs.org

Advanced Characterization Techniques for Derived Materials

Should this compound be used as a monomer for polymerization, the resulting functional polymers would require advanced characterization to understand their structure-property relationships. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for determining the polymer's tacticity and sequence distribution. nih.govnumberanalytics.com Infrared (IR) and Raman spectroscopy could provide detailed information on the functional groups present and the molecular structure of the polymer chains. numberanalytics.comnumberanalytics.comnih.gov

For materials where the naphthalene moiety contributes to specific morphologies, microscopy techniques will be indispensable. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal the microstructure and morphology of polymer blends or composites. numberanalytics.com Atomic Force Microscopy (AFM) would be particularly useful for analyzing the surface topography and nanostructure of thin films or self-assembled monolayers derived from this compound. numberanalytics.comnumberanalytics.com These advanced characterization methods are essential for linking the molecular design of materials based on this compound to their macroscopic functions. nih.gov

Sustainable Synthesis and Applications of this compound

Future research should prioritize the development of sustainable synthetic routes to this compound and its derivatives. This includes employing greener solvents, minimizing waste, and utilizing catalytic rather than stoichiometric reagents. Methodologies for the regiocontrolled synthesis of functionalized naphthalenes, for example, through novel benzannulation reactions or C-H functionalization, could be adapted to be more environmentally benign. rsc.orgnih.govchemistryviews.org

The applications of this compound could also be geared towards sustainability. For instance, polymers derived from it might possess unique optical or electronic properties, making them suitable for organic electronics, where the development of efficient and stable materials is a key goal. researchgate.netnih.gov The naphthalene core is a known fluorophore, and polymers incorporating this unit could find use in sensing or imaging applications, potentially for environmental monitoring. nih.gov The design of these materials should consider their entire lifecycle, including their potential for degradation and recycling.

Integration into Supramolecular Assemblies

The planar and electron-rich nature of the naphthalene ring makes this compound an attractive building block for supramolecular chemistry. globethesis.com Naphthalene derivatives are known to participate in π-π stacking and hydrophobic interactions, which are key driving forces for self-assembly. acs.orgbohrium.comnih.gov After deprotection of the phenol, the resulting hydroxyl group could engage in hydrogen bonding, adding another dimension to the potential non-covalent interactions.

This compound could be incorporated into larger host molecules designed to recognize specific guest molecules, or it could self-assemble into well-defined nanostructures such as nanofibers, vesicles, or gels. researchgate.net The vinyl group offers a site for post-assembly modification, allowing for the covalent capture of self-assembled structures or the introduction of further functionality. The study of how modifications to the naphthalene core and the side chains influence the self-assembly behavior could lead to the development of novel "smart" materials with stimuli-responsive properties.

Opportunities for Automated Synthesis and High-Throughput Experimentation

The exploration of the vast chemical space accessible from this compound could be greatly accelerated by the use of automated synthesis and high-throughput experimentation (HTE). nih.govsigmaaldrich.comchimia.ch Automated platforms could be employed to rapidly generate a library of derivatives by reacting the vinyl group with a diverse set of reagents under various conditions. researchgate.net

HTE techniques would then allow for the rapid screening of these derivatives for desired properties, be it catalytic activity, biological activity, or material properties. ewadirect.comunchainedlabs.com For example, a library of polymers derived from this monomer could be synthesized and screened for their thermal stability, optical properties, or conductivity. This approach would not only speed up the discovery of new functional molecules and materials but also enable the systematic exploration of structure-activity relationships, providing valuable data for the rational design of future compounds. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene, and what methodological considerations ensure high purity?